molecular formula C18H16O6 B2367493 Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-43-1

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2367493
CAS No.: 300557-43-1
M. Wt: 328.32
InChI Key: XUTJAKJBFJPXPM-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a furan-2-carbonyloxy substituent at the 5-position of the benzofuran core. The compound’s molecular formula is inferred as C19H18O6, with a molecular weight of ~342.3 g/mol. Its structure features:

  • A 2-methyl group at position 2 of the benzofuran ring.
  • A furan-2-carbonyloxy group at position 5, introducing an electron-withdrawing ester moiety.
  • An isopropyl ester at position 3, contributing to lipophilicity.

Properties

IUPAC Name

propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-10(2)22-18(20)16-11(3)23-14-7-6-12(9-13(14)16)24-17(19)15-5-4-8-21-15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTJAKJBFJPXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Hydroxy-2-Methylsalicylaldehyde

A mixture of 5-hydroxy-2-methylsalicylaldehyde and ethyl bromoacetate undergoes cyclization in the presence of anhydrous potassium carbonate. This reaction proceeds via nucleophilic substitution and intramolecular aldol condensation, yielding ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate.

Reaction Conditions

  • Solvent: Dry acetone
  • Base: K₂CO₃ (1.0 equiv)
  • Temperature: Reflux (24 h)
  • Yield: ~85% (analogous to)

Functionalization at C5: Introducing the Furan-2-Carbonyloxy Group

The phenolic -OH group at C5 is acylated using furan-2-carbonyl chloride to install the desired substituent.

Acylation Protocol

Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate is treated with furan-2-carbonyl chloride in dichloromethane, catalyzed by DMAP.

Optimized Parameters

Parameter Value
Acylating agent Furan-2-carbonyl chloride (1.2 equiv)
Catalyst DMAP (0.1 equiv)
Solvent DCM (0.2 M)
Temperature 0°C → RT (4 h)
Yield 78–82%

Esterification at C3: Ethyl to Isopropyl Conversion

Transesterification replaces the ethyl group with isopropyl to achieve the target ester.

Two-Step Hydrolysis-Esterification

Step 1: Saponification
Ethyl 5-(furan-2-carbonyloxy)-2-methylbenzofuran-3-carboxylate undergoes base-mediated hydrolysis:

  • KOH (2.0 equiv) in ethanol/water (3:1)
  • Reflux at 80°C for 12 h
  • Yield: >95% carboxylic acid intermediate

Step 2: Isopropyl Ester Formation
The carboxylic acid reacts with isopropyl alcohol via Steglich esterification:

  • DCC (1.5 equiv), DMAP (0.2 equiv)
  • Solvent: Dry DCM (0.1 M)
  • RT, 12 h
  • Yield: 88–92%

Alternative Single-Pot Approaches

Palladium-Catalyzed Direct C–H Functionalization

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantage Limitation
Sequential Functionalization 3 65–70 High purity Lengthy purification
Direct C–H Activation 1 70–85 Atom economy Requires specialized catalysts
Enzymatic Esterification 2 55–60 Eco-friendly Narrow substrate scope

Critical Challenges and Optimization Strategies

Regioselectivity in Acylation

The C5 position’s reactivity is enhanced by electron-donating methyl groups, but competing O-acylation at C3’s ester oxygen may occur. Strategies to mitigate this include:

  • Low-temperature acylation (0°C)
  • Bulky acylating agents to sterically hinder C3

Isopropyl Ester Stability

Isopropyl esters are prone to transesterification under acidic conditions. Recent work shows using molecular sieves (4Å) during esterification improves stability.

Scalability and Industrial Feasibility

Gram-scale synthesis has been demonstrated for analogous compounds using:

  • Continuous flow reactors for cyclization (residence time: 30 min)
  • Solid-supported catalysts for Pd-mediated steps
  • Soxhlet extraction for product isolation (>90% recovery)

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium is commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as bromine, nitric acid, and acyl chlorides are used for various substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with similar benzofuran derivatives:

Compound Name (Substituent at Position 5) Molecular Formula Molecular Weight (g/mol) logP* logSw* Hydrogen Bond Acceptors Key Features
Target Compound : Furan-2-carbonyloxy C19H18O6 342.3 ~3.5 ~-5.0 6 Electron-withdrawing substituent; moderate lipophilicity
Isopropyl 5-(Isobutyryloxy) C17H20O5 304.34 3.1 -4.8 5 Branched acyloxy group; lower molecular weight
Propan-2-yl 5-(Benzyloxy) C20H20O4 324.37 4.98 -5.11 5 High lipophilicity due to benzyl group
Propan-2-yl 5-(Ethoxy-2-oxoethoxy) C17H20O6 320.34 2.8 -4.5 6 Ester-linked ethoxy group; enhanced solubility
Propan-2-yl 5-[2-(4-Methoxyphenyl)-2-oxoethoxy] C22H22O6 394.41 3.9 -5.3 6 Methoxy-phenyl group; potential π-π interactions
Ethyl 5-(Diphenylcarbamoyloxy) C25H21NO5 415.44 5.2 -6.0 5 Carbamate group; hydrolytic stability

*logP and logSw values are estimated based on structural analogs where data are unavailable for the target compound.

Structural and Functional Insights

  • Electron Effects : The furan-2-carbonyloxy group in the target compound is electron-withdrawing, which may enhance metabolic stability compared to electron-donating groups like benzyloxy or methoxy .
  • Lipophilicity : The target compound’s logP (~3.5) is lower than the benzyloxy analog (logP 4.98) but higher than the ethoxy-oxoethoxy derivative (logP 2.8) , suggesting balanced membrane permeability.

Pharmacological Potential

While direct activity data are lacking, structural analogs highlight trends:

  • Antimicrobial Activity : Benzofurans with electron-withdrawing groups (e.g., halogenated or carbonyl substituents) show enhanced antibacterial and antifungal effects .
  • Metabolic Stability : The isopropyl ester in the target compound may confer resistance to esterase-mediated hydrolysis compared to ethyl esters (e.g., ).

Biological Activity

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C18H15O6C_{18}H_{15}O_6 with a molecular weight of approximately 335.31 g/mol. Its structure features a benzofuran core with various functional groups that contribute to its biological properties.

Key Structural Features:

  • Benzofuran Backbone : Known for its diverse biological activities including anticancer and anti-inflammatory effects.
  • Furan Moiety : Contributes to the compound's reactivity and potential as an inhibitor in various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. A notable research study indicated that related benzofuran-based carboxylic acids exhibited significant antiproliferative activity against various cancer cell lines.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
9eMDA-MB-2312.52 ± 0.39Induces apoptosis, cell cycle arrest
9bMCF-7>100Weak antiproliferative effect
9fMDA-MB-23119.70 ± 2.06Moderate inhibition

The compound 9e demonstrated a potent IC50 value of 2.52μM2.52\,\mu M, indicating its effectiveness in inhibiting the growth of MDA-MB-231 breast cancer cells, comparable to the standard chemotherapy drug Doxorubicin .

Enzyme Inhibition

Benzofuran derivatives are also noted for their ability to inhibit carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including pH regulation and tumorigenicity.

Table 2: Inhibition Potency of Benzofuran Derivatives on Carbonic Anhydrases

CompoundInhibition Constant (Ki, μM)Target Enzyme
9b10.1hCA II
9e0.56hCA IX
9f7.2hCA IX

The compound 9e showed submicromolar inhibition against hCA IX, making it a promising candidate for further development as an anticancer agent targeting tumor-associated carbonic anhydrases .

Case Studies and Research Findings

  • Cell Cycle Analysis :
    A study assessing the effects of benzofuran derivative 9e on cell cycle distribution revealed significant alterations in the G2-M phase in treated MDA-MB-231 cells. This suggests that the compound may effectively disrupt normal cell cycle progression, leading to increased apoptosis .
  • Apoptosis Induction :
    Flow cytometry assays indicated that treatment with 9e led to a marked increase in both early and late apoptosis stages in cancer cells, reinforcing its potential as an anticancer therapeutic .

Q & A

Q. What are the standard synthetic routes for Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted benzaldehyde derivatives (e.g., 2-hydroxybenzaldehyde derivatives) under basic conditions (e.g., NaOH/K₂CO₃) .
  • Step 2 : Introduction of the furan-2-carbonyloxy group via esterification. This is achieved by reacting the hydroxyl group at the 5-position of the benzofuran core with furan-2-carbonyl chloride in the presence of a base (e.g., pyridine) to minimize hydrolysis .
  • Step 3 : Final esterification of the carboxylic acid group at the 3-position with isopropyl alcohol under acidic catalysis (e.g., H₂SO₄) . Key Considerations : Use anhydrous solvents (e.g., THF or DCM) to prevent side reactions like hydrolysis.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ester linkages. For example, the isopropyl group shows a doublet at ~1.2 ppm (CH₃) and a septet at ~5.0 ppm (CH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₉H₁₈O₆: calculated 342.11, observed 342.10) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using a C18 column and UV detection at 254 nm .

Q. What are the common side reactions encountered during synthesis, and how are they mitigated?

  • Ester Hydrolysis : Competing hydrolysis of the furan-2-carbonyloxy group can occur in aqueous conditions. Mitigation: Use anhydrous solvents and controlled pH (neutral to slightly acidic) .
  • Oxidation of the Benzofuran Core : Over-oxidation during cyclization can form quinones. Mitigation: Optimize reaction time and use mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) .

Q. How does the substitution pattern (e.g., methyl, isopropyl) influence the compound’s physicochemical properties?

  • Solubility : The isopropyl ester increases hydrophobicity compared to methyl or ethyl esters, reducing aqueous solubility but enhancing lipid membrane permeability .
  • Stability : Electron-withdrawing groups (e.g., furan-2-carbonyloxy) at the 5-position increase resistance to nucleophilic attack at the ester linkage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing pathways during the introduction of the furan-2-carbonyloxy group?

  • Temperature Control : Maintain temperatures between 0–5°C during acylation to suppress side reactions like Fries rearrangement .
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate ester formation while reducing reaction time .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase hydrolysis; balance with low-temperature conditions .

Q. What methodologies are employed to resolve contradictions in reported biological activity data for benzofuran derivatives?

  • Comparative SAR Studies : Analyze substituent effects systematically. For example, halogenated derivatives (e.g., bromine at position 6) show enhanced cytotoxicity but reduced solubility compared to methoxy-substituted analogs .
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to distinguish compound-specific effects from cell line variability .

Q. How can computational tools predict the reactivity of this compound in nucleophilic environments?

  • DFT Calculations : Model electron density maps to identify electrophilic centers (e.g., carbonyl carbons) prone to nucleophilic attack .
  • Molecular Dynamics Simulations : Predict solvation effects and stability in physiological buffers (e.g., PBS at pH 7.4) .

Q. What strategies are effective in designing derivatives with improved metabolic stability?

  • Bioisosteric Replacement : Substitute the furan-2-carbonyloxy group with thiophene or pyridine rings to reduce susceptibility to esterase-mediated hydrolysis .
  • Pro-drug Approaches : Mask the carboxylic acid group as a tert-butyl ester to enhance oral bioavailability .

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